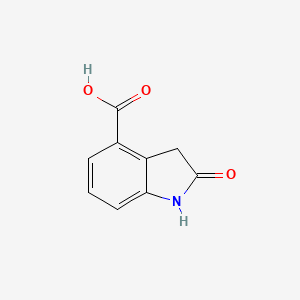

2-オキソインドリン-4-カルボン酸

概要

説明

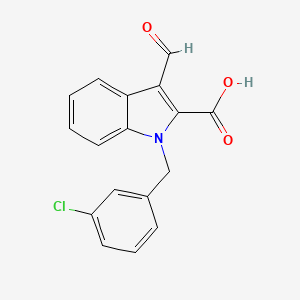

2-Oxoindoline-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Oxoindoline-4-carboxylic acid and its derivatives has been reported in several studies . For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized using 4-aminobenzoic acid as a starting material . Another study reported the synthesis of new Oxindoline Carboxamide derivatives for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV .Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-4-carboxylic acid includes a five-membered ring and a six-membered ring . The compound also contains a carboxylic acid group (aromatic), a secondary amide group (aliphatic), and a hydroxyl group .Chemical Reactions Analysis

2-Oxoindoline-4-carboxylic acid and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel antitumor agents and inhibitors of DENV NS5 RdRp .科学的研究の応用

抗腫瘍剤

2-オキソインドリン誘導体は、抗腫瘍剤としての可能性が探求されてきました。 2-オキソインドリンをベースにした新規アセトヒドラジドは、結腸がん、前立腺がん、肺がんを含むヒトがん細胞株に対して顕著な細胞毒性を示しました . 4oのような化合物は、既存のプロカスパーゼ-3活性化化合物よりも有意に細胞毒性が高く、抗がん剤のさらなる開発のためのテンプレートとしての可能性を示しています . これらの化合物は、細胞アポトーシスを誘導することが判明しており、特にS期に細胞を蓄積させ、後期細胞アポトーシスを誘導します .

デング熱ウイルス阻害

研究により、デング熱ウイルスNS5 RdRp(RNA依存性RNAポリメラーゼ)の阻害剤として、新規オキソインドールカルボキサミド誘導体が特定されました。これは、ウイルス複製に不可欠です . これらの化合物は、分子ドッキングおよび表面プラズモン共鳴(SPR)結合分析により、ウイルスタンパク質に対する親和性を試験しており、いくつかの化合物は高い親和性を示し、さらなる最適化後、デング熱治療のための新規阻害剤としての可能性があります .

有機合成

2-オキソインドリン-4-カルボン酸とその誘導体は、有機合成において価値があります。これらは、さまざまな複雑な分子の合成における中間体として役立ちます。 その用途は、医薬品合成にまで及び、医薬特性を持つ化合物を作り出すために使用できます .

医薬品化学

医薬品化学において、2-オキソインドリン構造は、その生物活性特性のために、薬物設計に組み込まれています。 これらは、生物学的標的に相互作用できる分子の合成に使用され、さまざまな疾患に対する治療上の利点を提供します .

分子ドッキング研究

2-オキソインドリン誘導体の構造は、分子ドッキング研究に適しています。 これらの研究は、薬物設計と発見において不可欠な、タンパク質の活性部位への分子の配向を予測するのに役立ちます .

生化学的特性評価

2-オキソインドリン化合物は、生物学的システムとの相互作用を理解するために、生化学的特性評価研究で使用されます。 これには、その結合親和性を研究し、生物学的経路におけるその役割を決定することが含まれます .

NMR分光法

NMR分光法の分野では、2-オキソインドリン誘導体は、有機化合物の構造解明に役立つ明確なピークを提供します。 たとえば、N-アルキル化化合物のメチレンプロトンは、約4.4〜5.3 ppmにシングレットを与え、分子の構造を特定するために不可欠です .

アポトーシス経路研究

2-オキソインドリンベースの化合物は、アポトーシス経路の研究に役割を果たします。 これらは、プログラムされた細胞死プロセスであるアポトーシスの調節を研究するために使用され、がんなどの疾患のメカニズムを理解するために重要です .

作用機序

Target of Action

The primary targets of 2-Oxoindoline-4-carboxylic acid are the RNA dependent RNA polymerase (RdRp) activity of DENV and procaspase-3 . These targets play a crucial role in viral replication and apoptosis respectively .

Mode of Action

2-Oxoindoline-4-carboxylic acid interacts with its targets by inhibiting the RdRp activity of DENV and activating procaspase-3 . This results in the inhibition of viral replication and induction of apoptosis .

Biochemical Pathways

The affected pathways include the viral replication pathway and the apoptotic pathway . The inhibition of RdRp activity disrupts the viral replication pathway, thereby preventing the spread of the virus . On the other hand, the activation of procaspase-3 triggers the apoptotic pathway, leading to cell death .

Pharmacokinetics

The compound’s notable cytotoxicity towards various human cancer cell lines suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-4-carboxylic acid’s action include the inhibition of viral replication and the induction of apoptosis . This leads to a decrease in the spread of the virus and the death of cancer cells .

生化学分析

Biochemical Properties

2-Oxoindoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of amino acids and nucleotides. The compound can act as a substrate or inhibitor for these enzymes, thereby modulating their activity. Additionally, 2-Oxoindoline-4-carboxylic acid can form complexes with proteins, affecting their structure and function. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

2-Oxoindoline-4-carboxylic acid has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-Oxoindoline-4-carboxylic acid can induce apoptosis in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular proliferation and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-Oxoindoline-4-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in nucleotide metabolism by binding to their active sites . This inhibition can lead to changes in the levels of nucleotides and other metabolites, affecting cellular processes. Additionally, 2-Oxoindoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxoindoline-4-carboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that 2-Oxoindoline-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of 2-Oxoindoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 2-Oxoindoline-4-carboxylic acid in preclinical studies.

Metabolic Pathways

2-Oxoindoline-4-carboxylic acid is involved in several metabolic pathways, including those related to amino acid and nucleotide metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as pyruvate and oxaloacetate, by modulating the activity of enzymes involved in their synthesis and degradation . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Oxoindoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 2-Oxoindoline-4-carboxylic acid can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Oxoindoline-4-carboxylic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through interactions with targeting signals . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of 2-Oxoindoline-4-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-oxo-1,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXJUSWINGKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439190 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-37-5 | |

| Record name | 2-Oxoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

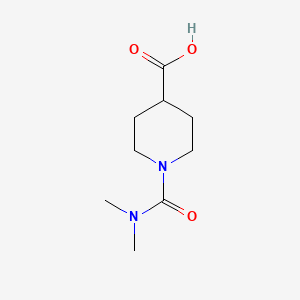

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

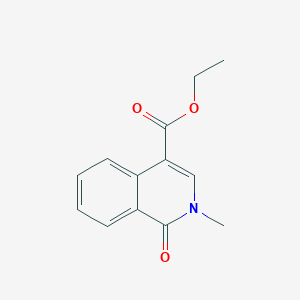

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)